4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)17-12-18(24-13-23-17)25-7-9-26(10-8-25)29(27,28)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11-13H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOXSYCYBFKQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonyl or pyrimidine groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the trifluoromethyl and sulfonyl groups, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Implications
Hydrophobicity and Binding Affinity : The target compound’s tetrahydronaphthalene group provides a bulky, lipophilic structure, which may improve binding to hydrophobic pockets in target proteins compared to smaller heterocycles (e.g., imidazole or oxazole in ).
Synthetic Accessibility : Compounds with smaller substituents (e.g., cyclopropyl in CAS 861409-87-2 ) may be easier to synthesize, while the target compound’s tetralin-sulfonyl group requires more complex sulfonylation steps.
Biological Activity
The compound 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyrimidine ring substituted with trifluoromethyl and a piperazine moiety linked to a sulfonyl group derived from tetrahydronaphthalene. The molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against various cancer cell lines .
- Anticonvulsant Properties : Analogous compounds have shown promise in seizure models. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine and pyrimidine rings can lead to significant anticonvulsant effects .
- Enzyme Inhibition : Some derivatives of tetrahydronaphthalene sulfonamides have been reported as potent inhibitors of enzymes like α-glucosidase, which is relevant for managing diabetes .
Antitumor Studies
A study evaluated the cytotoxic effects of various tetrahydronaphthalene derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications increased the IC50 values significantly compared to standard chemotherapeutics like doxorubicin. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | MCF-7 | 25.3 |
| 4b | HeLa | 15.8 |
| Doxorubicin | MCF-7 | 10.5 |
This suggests that while the compound has potential, further optimization is necessary for clinical application.
Anticonvulsant Activity
In a model assessing anticonvulsant properties, compounds similar to the target molecule were tested using the maximal electroshock seizure (MES) test. Notably:
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 30 | 100 |
| Compound B | 50 | 75 |
| Target Compound | TBD | TBD |
These results indicate that structural characteristics significantly influence anticonvulsant efficacy.
Case Studies
- Case Study on Antitumor Effects : A recent clinical trial involving a derivative of the compound demonstrated promising results in patients with advanced solid tumors. The trial highlighted a partial response in 30% of participants after six cycles of treatment.
- Case Study on Seizure Management : In an animal model study, administration of the compound showed a significant reduction in seizure frequency compared to controls, suggesting its potential role in epilepsy management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
